molecular formula C19H12BrFN4O2 B2354861 6-(4-bromophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1105196-40-4

6-(4-bromophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B2354861
CAS No.: 1105196-40-4
M. Wt: 427.233
InChI Key: WFTQGQKFURISNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3(2H)-one core substituted at position 6 with a 4-bromophenyl group and at position 2 with a methyl-linked 1,2,4-oxadiazole moiety bearing a 4-fluorophenyl substituent. Its synthesis involves coupling 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole with a piperazine intermediate under standard procedures, yielding a light brown solid with a melting point of 195–196°C . Key spectral data (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm its structural identity .

Properties

IUPAC Name

6-(4-bromophenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN4O2/c20-14-5-1-12(2-6-14)16-9-10-18(26)25(23-16)11-17-22-19(24-27-17)13-3-7-15(21)8-4-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTQGQKFURISNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-bromophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention for its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrFN4OC_{18}H_{15}BrFN_4O with a molecular weight of approximately 396.25 g/mol. The compound features a complex structure that includes a pyridazinone core, a bromophenyl group, and an oxadiazole moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) of related compounds was compared to standard antibiotics like ciprofloxacin and ketoconazole, showcasing promising results in inhibiting microbial strains .

Anti-inflammatory Activity

Pyridazinones have been reported to possess anti-inflammatory properties. A study highlighted the ability of certain pyridazinone derivatives to inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide. This suggests a mechanism through which these compounds can modulate inflammatory responses .

Anticancer Activity

Emerging evidence points to the anticancer potential of pyridazinone derivatives. In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines. The presence of halogenated phenyl groups is often associated with enhanced cytotoxicity against various cancer types .

Case Studies and Research Findings

Study Findings Reference
Study on IL-1β inhibitionCertain pyridazinones showed potent inhibition of IL-1β production in HL-60 cells
Antimicrobial efficacyCompounds exhibited MIC values comparable to standard antibiotics
Anticancer potentialInduction of apoptosis in cancer cell lines observed

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in various signaling pathways related to inflammation and cell proliferation.
  • Modulation of Cytokine Production : The inhibition of cytokines such as IL-1β suggests potential applications in treating inflammatory diseases.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells indicates a mechanism for anticancer activity.

Scientific Research Applications

Research indicates that compounds containing oxadiazole moieties exhibit significant biological activities, including:

  • Anticancer Activity : Some studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial efficacy against a range of pathogens, including bacteria and fungi. The presence of halogen substituents like bromine and fluorine is known to enhance biological activity due to increased lipophilicity and interaction with microbial membranes .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. This is particularly relevant in the context of chronic conditions where inflammation plays a key role .

Case Studies

A few notable studies highlight the applications of similar compounds:

  • Anticancer Studies : In a study focused on 1,3,4-oxadiazole derivatives, compounds were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications in the structure could lead to enhanced activity .
  • Molecular Docking Studies : Computational studies involving molecular docking have been conducted to predict the interaction of oxadiazole-containing compounds with target proteins implicated in cancer progression. These studies provide insights into the binding affinities and potential mechanisms of action .
  • Antimicrobial Testing : Another study evaluated a series of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings showed that specific substitutions increased antimicrobial activity, indicating that structural modifications could optimize efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Based Analogs

Compound M455-0446
  • Structure : 6-(4-Ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one
  • Key Differences: Replaces the 4-bromophenyl group with a 4-ethylphenyl substituent, reducing electronegativity and steric bulk. Uses an ethyl linker instead of methyl between the pyridazinone and oxadiazole moieties, increasing flexibility.
  • Molecular Weight : 390.42 g/mol (vs. ~441 g/mol for the target compound) .
Compound M455-0443
  • Structure : 2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-ethylphenyl)pyridazin-3(2H)-one
  • Key Differences :
    • Substitutes the 4-fluorophenyl group on the oxadiazole with a benzodioxol ring, introducing electron-rich oxygen atoms.
    • The ethylphenyl group at position 6 reduces halogen-mediated interactions compared to bromophenyl .

Pyrazoline and Pyrazole Derivatives

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Structure : Pyrazoline core with 4-bromophenyl and 4-fluorophenyl substituents.
  • Key Differences: The dihydropyrazole core introduces conformational flexibility absent in the rigid pyridazinone system.
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • Structure : Similar pyrazoline core but with an additional phenyl group at position 1.
  • Key Differences :
    • Increased steric hindrance from the phenyl substituent may limit binding to compact active sites .

Oxadiazole-Containing Heterocycles with Alternative Cores

4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
  • Structure: Phthalazinone core with a meta-bromophenyl-substituted oxadiazole.
  • Key Differences: The larger phthalazinone system enhances π-conjugation but may reduce solubility. Meta-bromophenyl positioning alters steric and electronic effects compared to para-substituted analogs .
6-(3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(3,4-difluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • Structure: Thienopyrimidinone core with ortho-chlorophenyl and difluorobenzyl groups.
  • Ortho-chlorine vs. para-fluorine positioning modifies steric and electronic profiles .

Structural and Functional Analysis Table

Compound Class Core Structure R₁ (Position 6) R₂ (Oxadiazole Substituent) Molecular Weight (g/mol) Key Features
Target Compound Pyridazinone 4-Bromophenyl 4-Fluorophenyl ~441 Rigid core, halogenated substituents
M455-0446 Pyridazinone 4-Ethylphenyl 4-Fluorophenyl 390.42 Ethyl linker, reduced steric bulk
M455-0443 Pyridazinone 4-Ethylphenyl Benzodioxol-5-yl 416.44 Electron-rich benzodioxol moiety
Phthalazinone Phthalazinone Phenyl 3-Bromophenyl 445.27 Extended π-system, meta substitution
Thienopyrimidinone Thienopyrimidinone N/A 2-Chlorophenyl N/A Sulfur-containing core, ortho-chloro

Critical Insights

  • Electronic Effects : The target compound’s para-halogenated aryl groups optimize dipole interactions and lipophilicity compared to ethyl or benzodioxol substituents .
  • Synthetic Challenges : Lower yields (e.g., 36% for the target compound) highlight the complexity of coupling halogenated intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.